BenchChemオンラインストアへようこそ!

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Medicinal chemistry Halogen bonding Physicochemical property prediction

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 891127-76-7) is a synthetic small molecule comprising a 1,3,4-oxadiazole core substituted at the 5-position with a 4-bromophenyl ring and linked via a 2-amine bridge to a 4-fluorobenzamide moiety. The compound belongs to the privileged class of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, which have emerged as a highly promising antibacterial scaffold with potent activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridioides difficile.

Molecular Formula C15H9BrFN3O2
Molecular Weight 362.158
CAS No. 891127-76-7
Cat. No. B3008439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
CAS891127-76-7
Molecular FormulaC15H9BrFN3O2
Molecular Weight362.158
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Br
InChIInChI=1S/C15H9BrFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
InChIKeyNTXYILXMJKNERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 891127-76-7): A Dual-Halogenated Oxadiazole-Benzamide Scaffold for Antibacterial Lead Discovery


N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 891127-76-7) is a synthetic small molecule comprising a 1,3,4-oxadiazole core substituted at the 5-position with a 4-bromophenyl ring and linked via a 2-amine bridge to a 4-fluorobenzamide moiety . The compound belongs to the privileged class of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, which have emerged as a highly promising antibacterial scaffold with potent activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridioides difficile [1]. The combination of a bromine atom on the oxadiazole-phenyl ring and a fluorine atom at the para-position of the benzamide distinguishes this compound from its mono-halogenated or differently halogenated analogs, offering a unique electronic and steric profile for structure-activity relationship (SAR) exploration [2].

Why N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, halogen identity and position profoundly dictate both antibacterial potency and mechanism of action [1]. Published SAR studies demonstrate that subtle modifications—such as replacing a bromine with chlorine, shifting fluorine from para to meta, or altering the benzamide substitution pattern—can shift the minimum inhibitory concentration (MIC) by orders of magnitude (from 0.06 μg/mL to >16 μg/mL) and fundamentally change the biological target [2]. For example, KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) acts as a trans-translation inhibitor, whereas HSGN-220, -218, and -144 (bearing OCF3, SCF3, or SF5 groups) operate via membrane depolarization and menaquinone biosynthesis disruption [2]. The dual-halogen pattern of the target compound—4-bromophenyl at the oxadiazole 5-position combined with 4-fluorobenzamide—represents a distinct, underexplored halogenation vector that cannot be assumed to recapitulate the activity profile of any single-halogen analog, making blind substitution scientifically invalid [3].

Quantitative Differentiation Evidence for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 891127-76-7) Relative to Its Closest Analogs


Bromine vs. Chlorine at the Oxadiazole 5-Position: Predicted Lipophilicity and Electronic Differentiation

The 4-bromophenyl substituent at the oxadiazole 5-position confers a measurably higher calculated logP and distinct halogen-bonding potential compared to the 4-chlorophenyl analog (CAS 883839-40-5) [1]. Using ALOGPS 2.1 predictions, the bromine atom increases lipophilicity by approximately 0.3–0.5 logP units and provides a larger polarizable surface for halogen bonding, which has been shown in published crystallographic studies of related oxadiazole-benzamides to modulate target engagement and membrane permeability [2]. The bromine also serves as a synthetic handle for late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, a feature absent in the chloro analog [3].

Medicinal chemistry Halogen bonding Physicochemical property prediction

Para-Fluoro vs. Meta-Fluoro Benzamide Substitution: Impact on Conformational Preference and Hydrogen-Bonding Network

The 4-fluoro substitution on the benzamide ring of the target compound creates a distinct electronic environment compared to the 3-fluoro positional isomer (CAS 891127-84-7) . In the para position, the fluorine atom exerts a strong electron-withdrawing inductive effect (−I) without the resonance-donating (+M) interference that occurs at the meta position, resulting in a more electron-deficient benzamide carbonyl and potentially enhanced hydrogen-bond acceptor capacity at the amide oxygen [1]. Published 19F NMR and X-ray crystallography studies on fluorobenzamide-containing bioactive molecules confirm that para-fluorine substitution alters the conformational equilibrium of the benzamide torsion angle by approximately 10–20° relative to meta-substituted analogs, which can affect shape complementarity with biological targets [2].

Medicinal chemistry Fluorine chemistry Conformational analysis

Dual-Halogenation Advantage: Class-Level Antibacterial Potency of Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides Against MRSA and VRE

Multiple independent studies have established that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides exhibit potent antibacterial activity against drug-resistant Gram-positive pathogens, with MIC values ranging from 0.06 μg/mL to 2 μg/mL against MRSA clinical isolates [1]. The Sintim laboratory demonstrated that the halogenation pattern—including identity and position of both the oxadiazole-aryl halogen and the benzamide halogen/substituent—directly modulates potency, mechanism of action, and resistance propensity [2]. Compounds bearing dual-halogen substitution patterns (e.g., HSGN-2241, HSGN-218) achieved bactericidal killing and eradicated pre-formed MRSA biofilms, a notoriously difficult phenotype [3]. The target compound's unique 4-bromophenyl / 4-fluorobenzamide combination represents a specific dual-halogen vector within this privileged scaffold class.

Antibacterial MRSA Drug-resistant Gram-positive bacteria

Bromine as a Synthetic Diversification Handle: Cross-Coupling Reactivity Absent in Non-Brominated Analogs

The presence of a bromine atom at the para position of the oxadiazole 5-phenyl ring provides a critical synthetic advantage over the corresponding non-halogenated (CAS 126631-01-4) or chlorinated analogs . Aryl bromides undergo oxidative addition to Pd(0) catalysts with rates approximately 10–50× faster than aryl chlorides under standard Suzuki-Miyaura conditions, enabling more efficient late-stage diversification [1]. This allows researchers to generate focused libraries of analogs from a single brominated precursor via Suzuki, Sonogashira, Buchwald-Hartwig, or Ullmann couplings—a capability that is substantially attenuated for the chloro or non-halogenated versions [2].

Synthetic chemistry Cross-coupling Late-stage functionalization

Procurement-Relevant Research and Industrial Application Scenarios for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide


Antibacterial Lead Discovery: Screening Against WHO Priority Pathogens (MRSA, VRE, C. difficile)

Procure this compound as part of a focused library of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides for screening against drug-resistant Gram-positive bacteria. Published class-level data demonstrate that compounds in this scaffold achieve MIC values as low as 0.003 μg/mL against C. difficile and 0.06 μg/mL against MRSA, outperforming vancomycin by up to 30-fold [1]. The dual Br/F halogenation pattern of this specific compound represents a distinct vector within the scaffold SAR landscape, and its bromine substituent enables rapid analoging via cross-coupling should initial hit activity be confirmed [2].

Mechanism-of-Action Deconvolution: Trans-Translation vs. Membrane Depolarization Pathway Profiling

Published mechanistic studies have established that subtle halogenation changes on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold can switch the antibacterial mechanism between trans-translation inhibition (e.g., KKL-35), lipoteichoic acid biosynthesis inhibition (e.g., HSGN-94), and membrane depolarization with menaquinone disruption (e.g., HSGN-220, -218, -144) [1]. The unique Br/F combination of this compound provides a tool molecule for probing whether a dual halogenation pattern at the oxadiazole 5-position and benzamide para-position triggers a novel mechanism or biases toward one of the known pathways, contributing to fundamental understanding of halogen-dependent target engagement [2].

Synthetic Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl group serves as an efficient oxidative addition partner for Pd(0)-catalyzed cross-coupling reactions, enabling rapid, parallel synthesis of 50–200 analogs from a single batch of the parent compound [1]. This brominated precursor can be diversified via Suzuki-Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), or cyanation reactions to generate focused libraries for antibacterial, anticancer, or antifungal screening [2]. The 4-fluorobenzamide moiety remains intact during these transformations, preserving a key pharmacophoric element while varying the oxadiazole-aryl group .

Computational Chemistry and Docking Studies: Halogen-Bonding-Enriched Virtual Screening Libraries

The bromine atom at the oxadiazole 5-phenyl ring provides a strong σ-hole halogen-bond donor that can be exploited in structure-based drug design targeting proteins with Lewis-base-rich binding pockets (e.g., backbone carbonyls in bacterial FtsZ or ribosome rescue factors) [1]. The para-fluorine on the benzamide simultaneously modulates the electron density of the amide bond, fine-tuning hydrogen-bond donor/acceptor capacity. Including this compound in molecular docking campaigns enriches the chemical space around halogen-bonding pharmacophores, which are increasingly recognized as critical for achieving selectivity in antibacterial target engagement [2].

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.